molecular formula C27H48O B102244 5,6-Dihydrocholesterol CAS No. 17608-41-2

5,6-Dihydrocholesterol

Cat. No.: B102244
CAS No.: 17608-41-2
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-UJOPKFNNSA-N
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Description

Nomenclature and Precise Structural Designation of 5,6-Dihydrocholesterol

This compound is known by several synonyms, including cholestanol (B8816890), beta-cholestanol, and 5-alpha-cholestan-3-beta-ol. chemicalbook.comthegoodscentscompany.com Its systematic IUPAC name is (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol. nih.govnih.gov The chemical formula for this compound is C27H48O, and it has a molecular weight of approximately 388.68 g/mol . chemicalbook.comnih.gov

Structurally, this compound is a cholestanoid, a type of steroid with 27 carbon atoms. chemicalbook.comnih.gov It is characterized by the saturation of the double bond typically found between carbons 5 and 6 in the B-ring of the cholesterol molecule. This structural modification, the absence of the C5-C6 double bond, fundamentally alters its three-dimensional shape and, consequently, its biological properties. The hydroxyl group at the 3-beta position is a key functional group. nih.gov

Interactive Data Table: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC27H48O
Molecular Weight388.68 g/mol
IUPAC Name(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Melting Point138-142 °C
Boiling Point455.53 °C (estimated)
Water SolubilityInsoluble

Data sourced from multiple chemical databases. chemicalbook.comthegoodscentscompany.com

Historical Context of Dihydrocholesterol (B116495) Characterization and Analytical Challenges

The study of sterols, including cholesterol and its derivatives, has a rich history. The fundamental four-ring structure of cholesterol was elucidated through the work of Nobel laureates Heinrich O. Wieland and Adolf Windaus in the early 20th century. nih.gov Dihydrocholesterol, as a derivative, was subsequently identified in various biological samples, including human feces, gallstones, and eggs. thegoodscentscompany.comnih.govncats.io Early research focused on its role in cholesterol metabolism and its potential effects on atherosclerosis. ahajournals.org For instance, studies in the mid-20th century explored the impact of dietary dihydrocholesterol on plasma cholesterol levels and the formation of aortic plaques in animal models. ahajournals.org

The characterization and analysis of this compound have historically presented significant challenges. The primary difficulty lies in distinguishing it from the far more abundant cholesterol due to their structural similarity. Early methods often relied on techniques like thin-layer chromatography for separation. thegoodscentscompany.com

Modern analytical approaches have greatly improved the detection and quantification of this compound. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), has become the gold standard. nih.govamegroups.org However, challenges remain. The low ionization efficiency of sterols necessitates derivatization in many cases to enhance their detection by MS. amegroups.orgd-nb.info Furthermore, the presence of numerous isomeric forms of sterols and their metabolites requires high-resolution chromatographic separation to ensure accurate identification and quantification. nih.gov The development of robust and standardized analytical methods is crucial for advancing our understanding of the biological roles of this compound and other sterols. amegroups.org

Interactive Data Table: Key Research Findings on this compound

Research AreaKey Finding
Cholesterol Absorption This compound acts as a marker for cholesterol absorption. chemicalbook.com
Atherosclerosis Dietary dihydrocholesterol has been shown to induce aorta plaque formation in rabbits. ahajournals.org
Cholesterol Synthesis Administration of dihydrocholesterol can suppress cholesterol synthesis in the liver. thegoodscentscompany.com
Metabolism It is a metabolite of cholesterol and an intermediate in the biosynthesis of chenodeoxycholic acid. chemicalbook.com

This table summarizes findings from various research articles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17608-41-2

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-UJOPKFNNSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Other CAS No.

80-97-7
17608-41-2
516-95-0

Synonyms

5 alpha Cholestan 3 alpha ol
5 alpha Cholestan 3 beta ol
5 alpha-Cholestan-3 alpha-ol
5 alpha-Cholestan-3 beta-ol
5 beta Cholestan 3 beta ol
5 beta-Cholestan-3 alpha-ol
5 beta-Cholestan-3 beta-ol
beta Cholestanol
beta-Cholestan-3 beta-ol, 5
beta-Cholestanol
beta-ol, 5 beta-Cholestan-3
Cholestan 3 ol
Cholestan-3-ol
Cholestanol
Cholestanol, (3alpha, 5beta)-Isomer
Coprostanol
Coprosterol
Dihydrocholesterol

Origin of Product

United States

Occurrence and Biological Distribution of 5,6 Dihydrocholesterol in Mammalian Systems

Endogenous Presence and Quantitative Assessment of 5,6-Dihydrocholesterol in Tissues

This compound (cholestanol) is a saturated sterol that consistently accompanies cholesterol in various mammalian tissues, serum, and bile. nih.govdrturumin.com Although it is considered a minor component compared to cholesterol, its presence is ubiquitous in the body. nih.gov The body's pool of cholestanol (B8816890) is sourced from two primary routes: exogenous intake from foods of animal origin like dairy products and eggs, and endogenous synthesis. drturumin.com The liver is the principal site of endogenous cholestanol production, where it is metabolized from cholesterol. drturumin.com

Reevaluation of this compound Concentrations in Pathological States (e.g., Gallstones, Atheromata)

The concentration and role of this compound have been more closely examined in certain disease states, particularly in the formation of cholesterol gallstones.

Gallstones: Research indicates that this compound is an invariable sterol component of human cholesterol gallstones, alongside cholesterol precursors and plant sterols. drturumin.com While cholesterol is the predominant sterol, making up approximately 97% of the total sterols in stones, the relative concentration of this compound is considered highly significant. nih.gov An increased ratio of cholestanol to cholesterol in bile is proposed as a potential initiating factor in the pathogenesis of cholesterol gallstones. drturumin.com Studies involving ultracentrifugation of bile from patients with gallstones have shown that cholestanol is more highly concentrated in the sediment (73%) compared to the supernatant, suggesting it may play a role in the primary precipitation of cholesterol crystals. drturumin.com

Atheromata: The relationship between this compound and atheromata (atherosclerotic plaques) is less direct. While there are established similarities between the lipid deposits in tendon xanthomas, which are known to contain cholestanol, and atherosclerotic plaques, direct quantitative measurements of this compound within plaques are not extensively documented. nih.gov The primary focus in atherosclerosis research remains on the accumulation of cholesterol, particularly from low-density lipoproteins (LDL).

Role of this compound in Pathological States
ConditionFindingSignificance
Cholesterol GallstonesConsistently present in stones; cholestanol/cholesterol ratio in bile is elevated in patients. drturumin.comConsidered a potential initiating factor in stone formation and cholesterol precipitation. drturumin.com
Atheromata (Atherosclerosis)Accumulation is not a primary focus of research; direct quantification is lacking.The role is secondary to that of cholesterol; similarities to xanthomas suggest potential presence. nih.gov

Considerations of this compound as a Chemical Origin or Byproduct

Endogenously produced this compound is not a primary product of a major metabolic pathway but is rather a byproduct of cholesterol metabolism. drturumin.com The conversion of cholesterol to cholestanol occurs mainly in the liver. drturumin.com

Isotope labeling studies have helped elucidate its formation. A significant pathway for its biosynthesis involves the conversion from cholesterol. nih.govnih.gov More recently, a previously unknown pathway for the formation of cholestanol has been identified, which involves 7-alpha-hydroxylated steroid intermediates. Under normal conditions, this novel pathway is estimated to be responsible for up to 30% of the cholestanol synthesized from cholesterol. In pathological conditions like CTX, this pathway is significantly accelerated, contributing to the substantial accumulation of cholestanol. nih.gov This positions this compound as a derivative metabolite, or byproduct, whose levels are intrinsically linked to the complex regulatory network of cholesterol synthesis and catabolism.

Advanced Analytical Methodologies for 5,6 Dihydrocholesterol Quantification and Structural Elucidation

Chromatographic Separation Techniques for Dihydrocholesterol (B116495) Analysis

Chromatography is a fundamental step in the analysis of 5,6-dihydrocholesterol, enabling its separation from a complex mixture of lipids and other sterols that may interfere with accurate measurement. Both gas chromatography and liquid chromatography are widely employed for this purpose.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of sterols, including this compound. core.ac.uk Due to the low volatility of sterols, a derivatization step is typically required to convert them into more volatile compounds suitable for GC analysis. researchgate.net Silylation is a common derivatization method where active hydrogens in the sterol molecule are replaced by a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The separation of different sterols by GC is achieved based on their boiling points and interactions with the stationary phase of the GC column. Capillary columns with various stationary phases, such as those with 95% dimethyl and 5% diphenyl-polysiloxane, are capable of providing baseline separation of many sterol peaks. core.ac.uk However, the separation of certain closely related sterols can be challenging. nih.gov For instance, achieving complete separation of isomers may require optimization of the GC conditions, including the temperature program and the choice of a higher-polarity column. core.ac.uk

The following table summarizes typical GC conditions used for sterol analysis:

ParameterTypical Setting
Injection Mode Split (ratios from 1:15 to 1:100) or Splitless
Injector Temperature 250°C - 300°C
Column Fused-silica capillary column (e.g., DB-5, DB-35)
Oven Temperature Program Isocratic or temperature-programmed (e.g., initial temp 190-250°C, ramped to 300-320°C)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detection (FID) or Mass Spectrometry (MS)
Detector Temperature 280°C - 325°C

This table presents a generalized overview of GC parameters; specific conditions may vary depending on the analytical requirements and instrumentation. core.ac.uknih.govnih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS) have become increasingly popular for sterol analysis, offering the advantage of analyzing underivatized sterols. acs.org This eliminates the need for the often time-consuming derivatization step required for GC analysis. mdpi.com

Reverse-phase liquid chromatography (RP-LC) is a common approach for separating sterols. researchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of sterols with varying polarities. researchgate.net

A typical LC system for dihydrocholesterol analysis might employ a C18 column with a mobile phase gradient of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The use of UHPLC with smaller particle size columns (e.g., sub-2 µm) can provide higher resolution and faster analysis times compared to traditional HPLC.

Below is an example of an LC gradient program for sterol analysis:

Time (minutes)% Solvent A (e.g., Acetonitrile/Water)% Solvent B (e.g., Methanol)
0.01000
2.01000
15.00100
25.00100
25.11000
30.01000

This is an illustrative gradient program; the specific solvents and gradient profile will depend on the column and the specific sterols being analyzed. researchgate.net

Mass Spectrometry (MS) Techniques in Dihydrocholesterol Research

Mass spectrometry is a highly sensitive and specific detection technique that, when coupled with a chromatographic separation method, provides definitive identification and quantification of this compound. Various ionization techniques and mass analysis methods are utilized in sterol research.

For LC-MS applications, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used ionization sources. mdpi.com APCI has been shown to be particularly effective for sterols, often producing protonated molecules with the loss of a water molecule ([M+H-H₂O]⁺). mdpi.com ESI can also be used, and the signal intensity can be enhanced through derivatization or the formation of adducts. researchgate.net

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and specificity of the analysis. mdpi.com In MS/MS, a specific precursor ion of the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices. researchgate.net The fragmentation pattern of a sterol provides structural information that aids in its identification. For instance, the fragmentation of the sterol ring system can yield characteristic daughter ions.

Specific Chemical Derivatization Strategies for Dihydrocholesterol Analysis

Chemical derivatization can be employed to improve the analytical characteristics of this compound, particularly for GC-MS analysis and in some cases for LC-MS to enhance ionization efficiency.

While derivatization through silylation is common for GC-MS analysis of sterols, specific, detailed methods for the use of performic acid oxidation as a derivatization strategy for the quantitative analysis of this compound are not extensively documented in current scientific literature. The primary application of performic acid oxidation in biochemical analysis is for the oxidation of sulfur-containing amino acids, such as cysteine and methionine, to their more stable sulfonic acid derivatives prior to acid hydrolysis and amino acid analysis.

Role of this compound as an Internal Standard in Sterol Quantification

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to all samples, calibration standards, and blanks. The use of an internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response.

This compound can be utilized as an internal standard in the quantification of other sterols, such as cholesterol, particularly in GC-MS methods. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. While this compound is an endogenous compound, its structural similarity to cholesterol and its distinct mass spectrum make it a suitable internal standard in certain applications, provided its endogenous levels are negligible or can be accounted for. However, the use of stable isotope-labeled analogs of the analyte (e.g., deuterium-labeled cholesterol) is generally considered the gold standard for internal standards in mass spectrometry-based quantification, as they have nearly identical chemical and physical properties to the unlabeled analyte, but a different mass-to-charge ratio.

When this compound is used as an internal standard, a known amount is added to the sample at the beginning of the extraction procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and to quantify the analyte in the unknown samples. This ratiometric measurement helps to compensate for variations in extraction efficiency and injection volume.

Strategies for Mitigating Analytical Interferences in this compound Measurement

The accurate quantification of this compound (cholestanol) is frequently complicated by the presence of structurally analogous and often more abundant sterols, most notably cholesterol. Due to their similar physicochemical properties, these compounds can co-elute during chromatographic separation and produce overlapping signals in mass spectrometry, leading to analytical interference and inaccurate measurements. mdpi.com Consequently, a multi-faceted approach combining meticulous sample preparation, advanced chromatographic separation, chemical derivatization, and highly selective mass spectrometric detection is essential for mitigating these interferences.

Advanced Sample Preparation and Purification

The initial step in minimizing interference involves the purification of this compound from the complex biological matrix. Most analytical methods require labor-intensive and time-consuming extractions to measure the total concentration of sterols. biotage.com Common procedures include:

Saponification: An alkaline hydrolysis step is frequently employed to break down sterol esters into their free sterol forms. This ensures that all this compound, both free and esterified, is measured, while also removing interfering lipids like triglycerides. mdpi.com

Liquid-Liquid Extraction (LLE): This classic technique is used to partition sterols from the aqueous sample matrix into an immiscible organic solvent. However, LLE can be prone to the formation of emulsions, which can reduce analyte recovery. biotage.com

Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient alternative to LLE. By using cartridges packed with a solid adsorbent (e.g., silica), specific fractions containing sterols can be isolated from the sample extract. nih.govmdpi.com This process effectively removes polar and nonpolar interferences, concentrating the analytes of interest. nih.gov

Supported Liquid Extraction (SLE): This modern technique combines the principles of LLE with the convenience of a solid support, such as diatomaceous earth. The aqueous sample is absorbed onto the support, and the sterols are eluted with an organic solvent. SLE eliminates the risk of emulsion formation, leading to higher analyte recoveries and improved reproducibility compared to traditional LLE. biotage.commdpi.com

High-Resolution Chromatographic Separation

Achieving physical separation of this compound from interfering compounds prior to detection is a cornerstone of accurate analysis. Both gas and liquid chromatography are widely used, each with specific strategies to enhance resolution.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for sterol analysis due to its high resolving power. mdpi.com To overcome interference, the following strategies are employed:

Derivatization: A mandatory step for GC analysis, derivatization converts the hydroxyl group of sterols into less polar and more volatile ethers, such as trimethylsilyl (TMS) ethers. nih.govscienceopen.com This process improves chromatographic peak shape and thermal stability.

High-Efficiency Capillary Columns: The use of long, narrow-bore capillary columns with specialized stationary phases allows for the separation of closely related sterol isomers based on subtle differences in their structure.

Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method as it often eliminates the need for derivatization and operates at lower temperatures, preserving the integrity of the analyte. mdpi.comresearchgate.net Key strategies include:

Specialized Stationary Phases: While traditional C18 reversed-phase columns are common, newer column chemistries offer alternative selectivity. Pentafluorophenyl (PFP) stationary phases, for example, provide different retention mechanisms that can significantly improve the resolution between sterols like cholesterol and this compound. mdpi.com

Optimized Mobile Phases: Careful selection and gradient programming of the mobile phase composition (e.g., mixtures of methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate) are crucial for enhancing the separation of hydrophobic sterol molecules. lipidmaps.org

Table 1: Comparison of Chromatographic Strategies for this compound Analysis

Feature Gas Chromatography (GC) Liquid Chromatography (LC)
Derivatization Mandatory (e.g., TMS ethers) to increase volatility. nih.gov Often optional, but can be used to improve ionization. mdpi.comresearchgate.net
Separation Principle Partitioning based on volatility and interaction with the stationary phase. Partitioning based on polarity and interaction with stationary/mobile phases.
Key Advantage High chromatographic resolution for complex mixtures. mdpi.com High specificity with MS/MS detection; no high temperatures needed. creative-proteomics.com
Interference Mitigation Relies heavily on achieving baseline chromatographic separation. Can resolve co-eluting compounds using tandem mass spectrometry. biotage.com

Chemical Derivatization to Enhance Specificity

Beyond its use in GC, chemical derivatization is a powerful tool for enhancing the performance of LC-MS analysis. By attaching a chemical tag to the this compound molecule, its ionization efficiency and chromatographic behavior can be altered, helping to distinguish it from background noise and interfering compounds.

A notable strategy is the use of Girard reagents, which react with ketone groups. In a technique known as enzyme-assisted derivatization for sterol analysis (EADSA), the 3β-hydroxyl group of this compound is first enzymatically oxidized to a 3-oxo (ketone) group. researchgate.net A Girard hydrazine (B178648) reagent is then used to attach a permanent positive charge to the molecule. This "charge-tagging" dramatically increases ionization efficiency for electrospray ionization (ESI), leading to significantly improved sensitivity and selectivity in LC-MS/MS analysis. scienceopen.comresearchgate.net

Advanced Mass Spectrometric Detection

When chromatographic separation is incomplete, the specificity of the mass spectrometer becomes paramount.

Selected Ion Monitoring (SIM) for GC-MS: In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratio (m/z) ions that are characteristic fragments of the derivatized this compound. This targeted approach filters out the signal from other co-eluting compounds, thereby enhancing the signal-to-noise ratio. core.ac.uk

Tandem Mass Spectrometry (MS/MS) for LC-MS: This is the gold standard for selective quantification in complex mixtures. creative-proteomics.com Using the Multiple Reaction Monitoring (MRM) mode, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte's structure, providing an exceptional degree of certainty and effectively eliminating interferences from compounds with the same molecular weight. biotage.comcreative-proteomics.com

Table 2: Overview of Interference Mitigation Techniques

Strategy Technique Principle
Sample Purification Solid-Phase Extraction (SPE) Removes matrix components (e.g., phospholipids) by selective adsorption and elution. nih.gov
Supported Liquid Extraction (SLE) Partitions analytes into an organic solvent from an aqueous sample absorbed on a solid support, preventing emulsions. biotage.com
Chromatography High-Resolution GC Separates volatile derivatives based on boiling point and polarity. mdpi.com
Specialized LC Columns (e.g., PFP) Utilizes alternative chemical interactions to improve separation of structurally similar sterols. mdpi.com
Derivatization Girard Reagents (for LC-MS) Adds a charged tag to the molecule, vastly improving ionization efficiency and detection sensitivity. researchgate.net
Detection GC-MS with SIM Monitors only specific, characteristic fragment ions of the target analyte. core.ac.uk
LC-MS/MS with MRM A highly selective two-stage mass filtering process that monitors a specific precursor-to-product ion transition. creative-proteomics.com

By integrating these advanced sample preparation, chromatographic, and mass spectrometric strategies, analysts can effectively mitigate significant interferences and achieve the accurate and reliable quantification of this compound in challenging biological samples.

Metabolic Pathways and Intermediary Roles of 5,6 Dihydrocholesterol Within Sterol Biochemistry

Conceptualization of 5,6-Dihydrocholesterol as a Cholesterol Hydrogenation Product

This compound, also known as cholestanol (B8816890), is primarily understood not as a product of endogenous biosynthesis but as a result of the chemical hydrogenation of cholesterol. This process involves the saturation of the double bond located between the fifth and sixth carbon atoms (C5-C6) in the B-ring of the cholesterol molecule.

This conversion is well-documented in synthetic organic chemistry, where cholesterol is hydrogenated to produce dihydrocholesterol (B116495). orgsyn.org The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. orgsyn.orggoogle.com Common catalysts for this transformation include platinum oxide, palladium-on-carbon, and Raney nickel. orgsyn.orggoogle.com For instance, a laboratory procedure involves dissolving cholesterol in a solvent like glacial acetic acid and exposing it to hydrogen gas under a slight positive pressure in the presence of platinum oxide, often at elevated temperatures of 65–75°C. orgsyn.org

Beyond laboratory synthesis, the formation of dihydrocholesterol from cholesterol can also occur as a by-product in industrial processes. During the purification of crude cholesterol, which often contains impurities like desmosterol (B1670304), selective hydrogenation is employed to convert desmosterol to cholesterol. However, under excessively intensive hydrogenation conditions, the C5-C6 double bond of cholesterol itself can be unintentionally reduced, leading to the formation of dihydrocholesterol as a contaminant. google.com In such processes, conditions are typically optimized to keep the production of dihydrocholesterol to a minimum, ideally below 0.5%. google.com

Relationship of this compound to Major Cholesterol Biosynthetic Pathways

In mammalian cells, cholesterol is synthesized through a complex, multi-step enzymatic process. The two principal routes for the conversion of lanosterol (B1674476) to cholesterol are the Bloch pathway and the Kandutsch-Russell pathway. nih.govresearchgate.netnih.gov

The Bloch pathway is characterized by the retention of the double bond in the sterol side chain until the final steps, with desmosterol being the immediate precursor to cholesterol. nih.govelifesciences.org

The Kandutsch-Russell pathway involves the early saturation of the side-chain double bond, proceeding through intermediates such as 7-dehydrocholesterol (B119134) (7-DHC). nih.govelifesciences.orgnih.gov

Extensive research and mapping of these intricate pathways have shown that this compound is not a recognized intermediate in either the Bloch or the Kandutsch-Russell pathway. researchgate.netportlandpress.com The terminal enzymes in these pathways, such as 7-dehydrocholesterol reductase (DHCR7) in the Kandutsch-Russell pathway, catalyze the final modifications to produce cholesterol. nih.govnih.gov The enzymatic machinery is geared towards creating the C5-C6 double bond, not saturating it. skinident.world Therefore, this compound is considered an end-product of external chemical modification rather than a component of the natural biosynthetic sequence.

Comparative Analysis with Other Sterol Intermediates (e.g., 7-Dehydrocholesterol) in Mammalian Systems

A comparative analysis between this compound and 7-dehydrocholesterol (7-DHC) highlights their profoundly different roles in mammalian sterol biochemistry.

Structural and Metabolic Differences: The most fundamental difference lies in their structure and position within metabolic pathways. 7-DHC is the immediate, endogenously produced precursor to cholesterol in the Kandutsch-Russell pathway. nih.govresearchgate.net The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHC to form cholesterol. uniprot.orgjci.org In stark contrast, this compound is a saturated derivative formed by the hydrogenation of cholesterol's C5-C6 double bond, a reaction that is not a feature of the main biosynthetic routes. orgsyn.orggoogle.com

Functional Roles: 7-DHC has a critical, dual role in mammalian biology. Beyond being a cholesterol precursor, it is the direct substrate for the synthesis of vitamin D3 (cholecalciferol) in the skin upon exposure to UVB radiation. wikipedia.orghmdb.ca This function is entirely dependent on the conjugated double bonds in its B-ring. This compound, lacking these double bonds, cannot serve as a precursor for vitamin D synthesis.

The functional importance of the specific sterol structure is underscored by the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). In SLOS, a deficiency in the DHCR7 enzyme leads to a buildup of 7-DHC and a severe lack of cholesterol. jci.orgrlbuht.nhs.uk The accumulation of 7-DHC is highly toxic and disrupts the structure and function of cellular membranes, leading to severe developmental abnormalities. jci.orgnih.gov Studies on model membranes show that 7-DHC is less effective than cholesterol at organizing and condensing lipid packing, which can impair the function of membrane-bound proteins. nih.gov While both 7-DHC and this compound can be incorporated into membranes, their distinct structures—one with an extra double bond and one with a saturated B-ring compared to cholesterol—result in different biophysical properties and abilities to support the formation of specialized membrane domains known as lipid rafts. nih.govnih.gov

The following table provides a comparative summary of these two sterols:

FeatureThis compound7-Dehydrocholesterol (7-DHC)
Relationship to CholesterolHydrogenation product of cholesterol.Direct biosynthetic precursor to cholesterol. nih.gov
SourcePrimarily from chemical synthesis or as an industrial by-product. orgsyn.orggoogle.comEndogenously produced intermediate in the Kandutsch-Russell pathway. nih.gov
Key B-Ring StructureSaturated (no double bonds).Unsaturated (conjugated double bonds at C5-C6 and C7-C8). wikipedia.org
Key Associated EnzymeNone in biosynthesis; formed via chemical catalysts (e.g., PtO2). orgsyn.org7-Dehydrocholesterol Reductase (DHCR7). uniprot.org
Role in Vitamin D SynthesisNone.Essential precursor to Vitamin D3 upon UVB exposure. wikipedia.orghmdb.ca
Pathological RelevanceGenerally considered a synthetic compound or impurity.Accumulates to toxic levels in Smith-Lemli-Opitz Syndrome. jci.orgrlbuht.nhs.uk

Emerging Research Frontiers and Methodological Challenges in 5,6 Dihydrocholesterol Investigation

Refinements in Analytical Sensitivity and Specificity for Trace 5,6-Dihydrocholesterol Detection

A primary challenge in the study of this compound is its low abundance in healthy individuals, necessitating highly sensitive and specific analytical methods for accurate quantification. creative-proteomics.comontosight.ai Furthermore, its structural similarity to cholesterol and other sterols requires methods that can effectively distinguish between these closely related molecules. mdpi.com Researchers have made significant strides in refining techniques, primarily relying on mass spectrometry, to meet these challenges.

Gas chromatography-mass spectrometry (GC-MS) has been a validated method for cholestanol (B8816890) analysis in clinical settings. nih.govresearchgate.net The process typically involves saponification (alkaline hydrolysis) of sterol esters, followed by extraction and chemical derivatization to improve the molecule's chromatographic behavior and detection. researchgate.netjasem.com.tr Validation studies for in-house developed GC-MS methods have demonstrated good performance, with one study reporting a limit of detection (LOD) of 0.36 μmol/L and a limit of quantitation (LOQ) of 2.58 μmol/L in plasma samples. oup.comnih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful platform, offering ultra-sensitive quantification through techniques like multiple reaction monitoring (MRM). creative-proteomics.commdpi.com This approach provides high precision in complex biological samples and can be adapted for high-throughput analysis. creative-proteomics.commdpi.com Some advanced LC-MS/MS methods can achieve detection limits in the picogram-per-milliliter (pg/mL) range, which is crucial for studying subtle changes in cholestanol levels. researchgate.net The enhanced sensitivity of LC-MS/MS reduces the required sample volume and often minimizes the need for extensive derivatization, streamlining the analytical workflow. nih.govresearchgate.net

The table below summarizes and compares key performance characteristics of modern analytical methods used for the detection of this compound (Cholestanol).

Interactive Table: Comparison of Analytical Methods for this compound (Cholestanol) Detection

Analytical Method Key Technique Sample Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Derivatization Required Reference(s)
GC-MS Gas Chromatography-Mass Spectrometry Plasma 0.36 µmol/L 2.58 µmol/L Yes researchgate.net, oup.com, nih.gov
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry Plasma / Serum As low as 0.5 ng/mL Not specified No creative-proteomics.com
LC-MS/MS Rapid Chromatography with Tandem MS Serum, Dried Blood Spots Not specified for cholestanol Not specified for cholestanol No nih.gov

| LC-MS/MS | UHPLC-MS/MS with Derivatization | Not specified | 0.06 - 0.12 pg/mL* | 0.30 - 0.40 pg/mL* | Yes | researchgate.net |

*Note: Data from a study on related neurosteroids, indicating the potential sensitivity of the technique.

Elucidation of Potential Undiscovered Biological Roles or Pathways Involving this compound

Beyond its role as a diagnostic marker for cerebrotendinous xanthomatosis (CTX), where it accumulates due to defects in the CYP27A1 enzyme, the broader biological functions of this compound are not well understood. jasem.com.trresearchgate.net Research is beginning to uncover novel metabolic pathways and suggest potential roles in cellular processes, opening new frontiers of investigation.

Under normal conditions, cholestanol is synthesized from cholesterol, with evidence pointing to a previously unknown pathway involving 7α-hydroxylated intermediates that may account for up to 30% of its formation. nih.gov This pathway is significantly accelerated in CTX, contributing to the compound's accumulation. nih.gov The existence of alternate, and perhaps disease-specific, metabolic routes suggests that our understanding of cholestanol biosynthesis is incomplete and that its intermediates may possess unique biological activities.

Emerging research points to several areas where this compound may have undiscovered roles:

Neuromodulation and Brain Metabolism: In CTX, cholestanol preferentially accumulates in the brain, particularly the cerebellum. researchgate.net The enzyme CYP46A1 has been identified as playing a key role in its removal. researchgate.net This specific accumulation and clearance mechanism within the central nervous system suggests that cholestanol could influence neurological function or, more likely, contribute to the neuropathology seen in metabolic disorders.

Cell Signaling: Cholesterol itself is now recognized as a direct signaling molecule that can modulate cellular processes by interacting with proteins, such as those containing PDZ domains, within signaling complexes. nih.govuic.edu Given the high structural similarity between cholesterol and cholestanol, it is plausible that cholestanol could compete with or otherwise modulate these cholesterol-dependent signaling pathways. This potential role as a signaling modulator or disruptor is a key area for future research.

Cancer Therapeutics: Preliminary studies have indicated that cholestanol may possess anti-cancer properties, with some research showing it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ontosight.ai This represents a significant and largely unexplored potential therapeutic application that warrants further investigation to understand the mechanisms of action and the types of cancer that might be susceptible.

The table below outlines these emerging research areas and the scientific rationale behind them.

Interactive Table: Emerging Research Frontiers for this compound (Cholestanol)

Research Frontier Potential Role / Function Scientific Rationale / Evidence Reference(s)
Neurobiology Neuromodulator / Neurotoxin Preferential accumulation in the cerebellum and specific enzymatic clearance pathways (CYP46A1) in the brain suggest a role in CNS homeostasis or pathology. researchgate.net researchgate.net
Cell Signaling Signaling Modulator / Disruptor Structurally similar to cholesterol, which is a known signaling molecule that binds to scaffold proteins (e.g., PDZ domains) to regulate cellular activities. nih.govuic.edu ontosight.ainih.govuic.edu
Oncology Anti-cancer Agent Has been observed to inhibit the growth of cancer cells and induce apoptosis in some research studies. ontosight.ai ontosight.ai

| Metabolic Pathways | Intermediate in Novel Pathways | A pathway involving 7α-hydroxylated intermediates has been identified, which is distinct from the main route and is accelerated in disease states, suggesting undiscovered metabolic significance. nih.gov | nih.gov |

Q & A

Q. What strategies are effective for reconciling discrepancies between biochemical assays and clinical outcomes in dihydrocholesterol research?

  • Answer : Apply Bradford Hill criteria for causality: assess dose-response relationships, temporality, and biological plausibility. Use Mendelian randomization to link genetic variants affecting dihydrocholesterol metabolism with clinical endpoints (e.g., coronary artery disease) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.